

Thermochemical Profile of **cis**-1,2-Difluorocyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis**-1,2-Difluorocyclopropane

Cat. No.: **B14635648**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available thermochemical data for **cis**-1,2-difluorocyclopropane. The information presented herein is intended to support research and development activities where the energetic properties of this fluorinated cyclopropane are of interest. Due to the limited availability of extensive experimental thermochemical data in the public domain, this guide focuses on the well-documented isomerization equilibrium between the cis and trans isomers.

Quantitative Thermochemical Data

The primary experimental thermochemical data available for **cis**-1,2-difluorocyclopropane pertains to its isomerization to the trans form. The following table summarizes the key quantitative values derived from experimental studies.

Thermochemical Parameter	Value	Units	Method	Reference
Enthalpy of Isomerization (ΔrH°)	-12 ± 0.8	kJ/mol	Equilibrium Study (Eqk)	Craig, Piper, et al., 1971[1][2]
Equilibrium Constant (K) at 585 K	11.7 ± 0.5	dimensionless	Gas Phase Isomerization	Craig, Piper, et al., 1971[1]

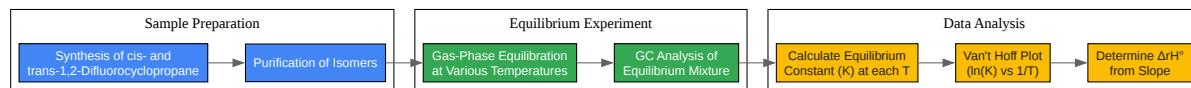
Note: The negative enthalpy of reaction indicates that the isomerization from the cis to the trans isomer is an exothermic process, with the trans isomer being energetically more stable.[1][2]

At present, comprehensive experimental data for the standard enthalpy of formation ($\Delta_f H^\circ$), standard Gibbs free energy of formation ($\Delta_f G^\circ$), and standard molar entropy (S°) for **cis-1,2-difluorocyclopropane** are not readily available in the cited literature. Computational studies on fluorinated cyclopropanes suggest that such data can be estimated with reasonable accuracy through quantum chemical calculations.[3][4]

Experimental Protocols

Determination of Isomerization Enthalpy

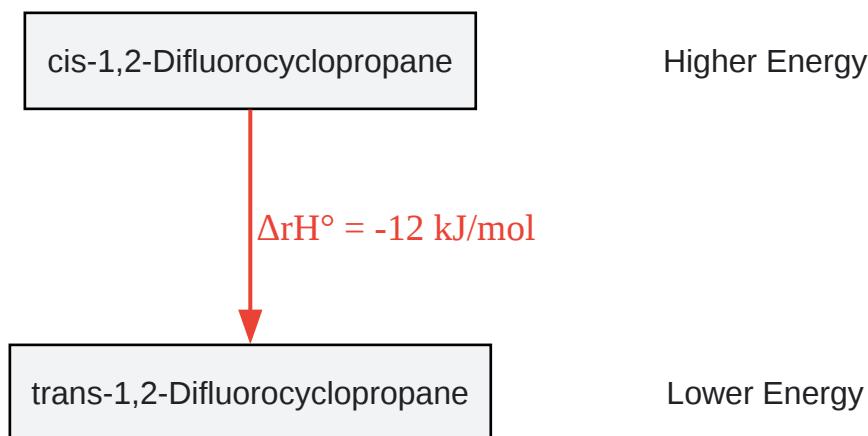
The enthalpy of isomerization for the **cis-1,2-difluorocyclopropane** to trans-1,2-difluorocyclopropane reaction was determined by studying the equilibrium of the gas-phase reaction.[1][2]


A detailed experimental protocol, as would be found in the full research paper by Craig, Piper, and Wheeler (1971), would typically involve the following steps:

- Sample Preparation: Synthesis and purification of both cis- and trans-1,2-difluorocyclopropane are the initial steps.
- Equilibration: A known quantity of the purified cis isomer (or a mixture of isomers) is introduced into a sealed reaction vessel of a known volume. The vessel is then heated to a specific temperature (e.g., 585 K) and allowed to reach thermal and chemical equilibrium.
- Equilibrium Mixture Analysis: After equilibrium is established, the reaction is quenched, and the composition of the isomeric mixture is analyzed. Gas chromatography (GC) is a common analytical technique for separating and quantifying the relative amounts of the cis and trans isomers.
- Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from the ratio of the partial pressures or concentrations of the products to the reactants at equilibrium.
- Van't Hoff Analysis: To determine the enthalpy of reaction ($\Delta_r H^\circ$), the equilibrium constant is measured at several different temperatures. A plot of $\ln(K)$ versus $1/T$ (a Van't Hoff plot)

yields a straight line with a slope equal to $-\Delta rH^\circ/R$, where R is the gas constant. This allows for the calculation of the standard enthalpy of isomerization.

Mandatory Visualizations


The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of isomerization for **cis-1,2-difluorocyclopropane**.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for determining the enthalpy of isomerization.

The following diagram illustrates the energetic relationship between the cis and trans isomers of 1,2-difluorocyclopropane.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. cis-1,2-Difluorocyclopropane [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. cis-1,1-Difluoro-2-methyl-3-vinylcyclopropane (CAS 79517-49-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Thermochemical Profile of cis-1,2-Difluorocyclopropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14635648#cis-1-2-difluorocyclopropane-thermochemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com